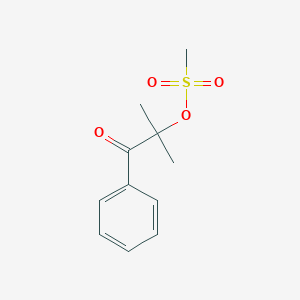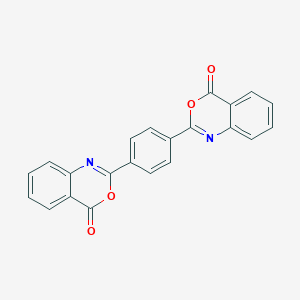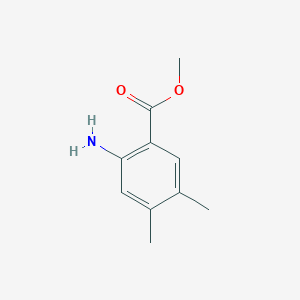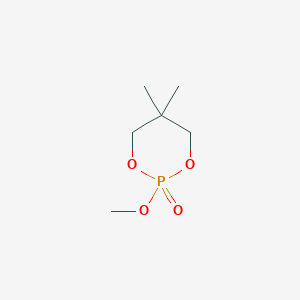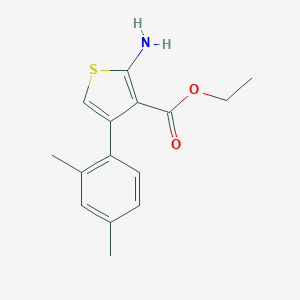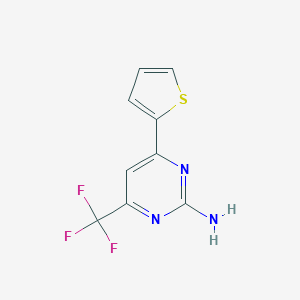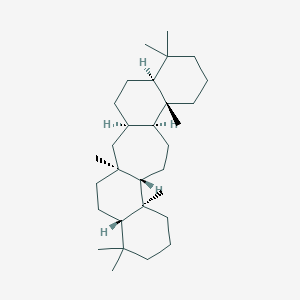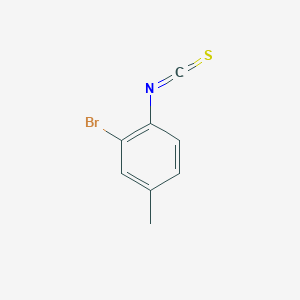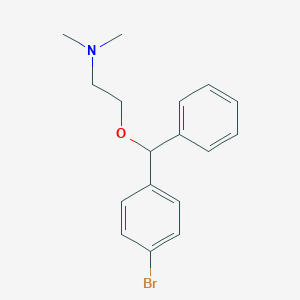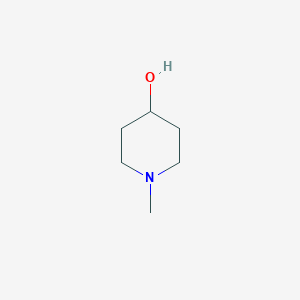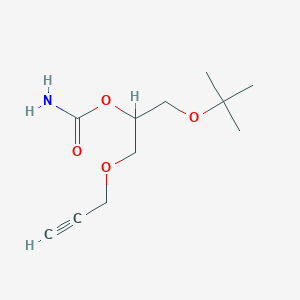
1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate, also known as TBOPPC, is a carbamate derivative that has gained attention for its potential use in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mechanism Of Action
1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate is known to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the nervous system. 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has also been shown to interact with other enzymes and proteins, leading to a range of biochemical and physiological effects.
Biochemical And Physiological Effects
1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to interact with other enzymes and proteins, leading to changes in cell signaling pathways and gene expression. 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has also been shown to have antioxidant and anti-inflammatory properties, making it a potentially useful compound for treating various diseases and conditions.
Advantages And Limitations For Lab Experiments
One advantage of using 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate can be difficult to synthesize and is relatively expensive, which may limit its use in certain experiments. Additionally, 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has a relatively short half-life in vivo, which may limit its use as a drug or therapeutic agent.
Future Directions
There are several potential future directions for research on 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate and its potential therapeutic applications. Finally, 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate may have applications in the field of nanotechnology, as a building block for the synthesis of nanoparticles and other nanoscale structures.
Synthesis Methods
The synthesis of 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate involves the reaction of tert-butyl carbamate with propargyl alcohol in the presence of a base catalyst. The resulting product is then treated with 1,3-dibromo-2-propanol to yield 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate. This synthesis method has been optimized and modified to increase the yield and purity of the final product.
Scientific Research Applications
1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has been used in various scientific research applications, including as a building block for the synthesis of other compounds, as a reagent for the modification of biomolecules, and as a tool for studying enzyme inhibition. 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has also been studied for its potential use as a drug delivery system and as a scaffold for tissue engineering.
properties
CAS RN |
16221-56-0 |
|---|---|
Product Name |
1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate |
Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxy]-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C11H19NO4/c1-5-6-14-7-9(16-10(12)13)8-15-11(2,3)4/h1,9H,6-8H2,2-4H3,(H2,12,13) |
InChI Key |
HKDWHYOQJVZUAB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OCC(COCC#C)OC(=O)N |
Canonical SMILES |
CC(C)(C)OCC(COCC#C)OC(=O)N |
synonyms |
1-(1,1-Dimethylethoxy)-3-(2-propynyloxy)-2-propanol carbamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B91074.png)
